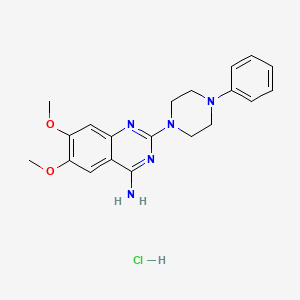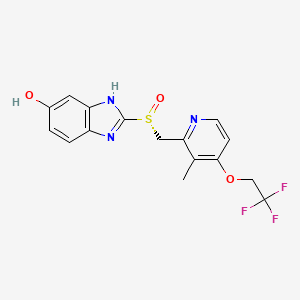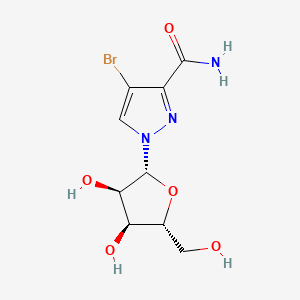
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is a synthetic nucleoside analog. This compound is notable for its unique structure, which combines a ribofuranosyl sugar moiety with a brominated pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide typically involves several key steps:
Formation of the Ribofuranosyl Intermediate: The ribofuranosyl moiety is often prepared from D-ribose through a series of protection and activation steps.
Bromination of Pyrazole: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyrazole is then coupled with the ribofuranosyl intermediate using a suitable coupling agent, such as a Lewis acid or a base, to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring or the ribofuranosyl moiety.
Applications De Recherche Scientifique
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ribofuranosyl moiety may facilitate cellular uptake and incorporation into nucleic acids, affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-beta-D-Ribofuranosyl-4-chloro-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-beta-D-Ribofuranosyl-4-iodo-pyrazole-3-carboxamide: Contains an iodine atom, offering different reactivity and biological properties.
1-beta-D-Ribofuranosyl-4-methyl-pyrazole-3-carboxamide: Methyl group substitution, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological molecules and potentially increasing its efficacy in various applications.
Propriétés
Numéro CAS |
138786-99-9 |
|---|---|
Formule moléculaire |
C9H12BrN3O5 |
Poids moléculaire |
322.11 g/mol |
Nom IUPAC |
4-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
Clé InChI |
JYPFLOBSMUJIPQ-FJGDRVTGSA-N |
SMILES isomérique |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)Br |
SMILES canonique |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


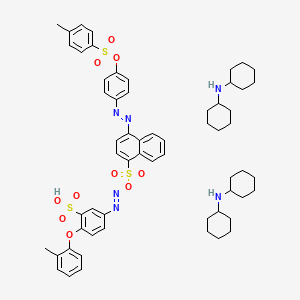
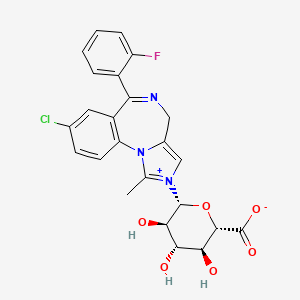

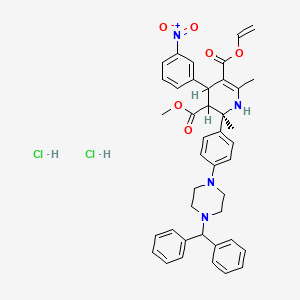

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)

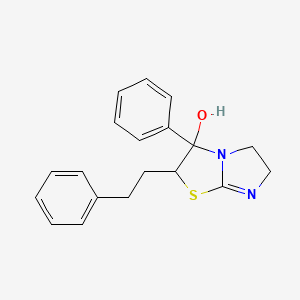
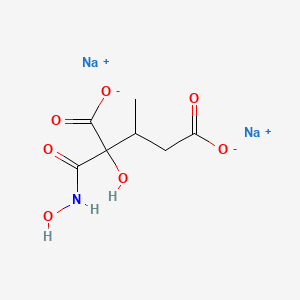
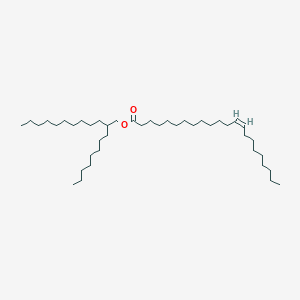
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
